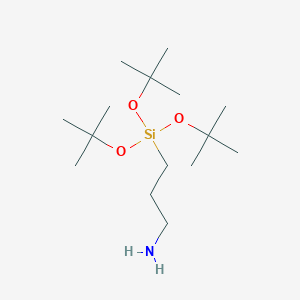
3-(Tri-tert-butoxysilyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tri-tert-butoxysilyl)propan-1-amine is an organosilicon compound characterized by the presence of a silicon atom bonded to three tert-butoxy groups and a propylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tri-tert-butoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropylamine with tri-tert-butoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
3-chloropropylamine+tri-tert-butoxysilane→this compound+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Tri-tert-butoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The tert-butoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation Reactions: The compound can react with other silanes or silanols to form cross-linked networks.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous acid/base solutions.
Condensation Conditions: Condensation reactions often require catalysts such as acids or bases to facilitate the formation of siloxane bonds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of silanols and eventually siloxanes.
Condensation Products: Cross-linked siloxane networks are formed through condensation reactions.
科学的研究の応用
3-(Tri-tert-butoxysilyl)propan-1-amine has diverse applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of functionalized siloxane polymers and coatings.
Organic Synthesis:
Surface Modification: It is employed in the modification of surfaces to enhance properties such as hydrophobicity, adhesion, and chemical resistance.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems and as a component in biocompatible materials.
作用機序
The mechanism of action of 3-(Tri-tert-butoxysilyl)propan-1-amine involves the interaction of its functional groups with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the silicon-containing groups can participate in covalent bonding and cross-linking reactions. These interactions contribute to the compound’s ability to modify surfaces and enhance material properties.
類似化合物との比較
Similar Compounds
3-(Trimethoxysilyl)propan-1-amine: Similar in structure but with methoxy groups instead of tert-butoxy groups.
3-(Triethoxysilyl)propan-1-amine: Contains ethoxy groups instead of tert-butoxy groups.
3-(Triisopropoxysilyl)propan-1-amine: Contains isopropoxy groups instead of tert-butoxy groups.
Uniqueness
3-(Tri-tert-butoxysilyl)propan-1-amine is unique due to the presence of bulky tert-butoxy groups, which can provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity and stability are desired.
特性
CAS番号 |
921605-23-4 |
|---|---|
分子式 |
C15H35NO3Si |
分子量 |
305.53 g/mol |
IUPAC名 |
3-[tris[(2-methylpropan-2-yl)oxy]silyl]propan-1-amine |
InChI |
InChI=1S/C15H35NO3Si/c1-13(2,3)17-20(12-10-11-16,18-14(4,5)6)19-15(7,8)9/h10-12,16H2,1-9H3 |
InChIキー |
XKQXZSHRPUFBSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)O[Si](CCCN)(OC(C)(C)C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


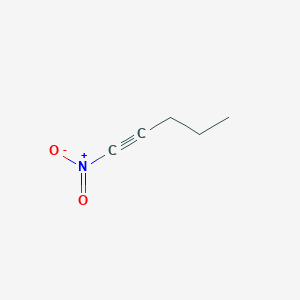
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
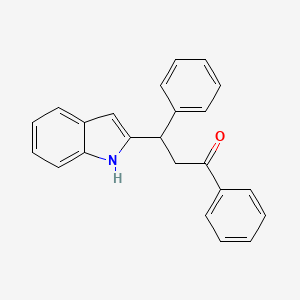
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
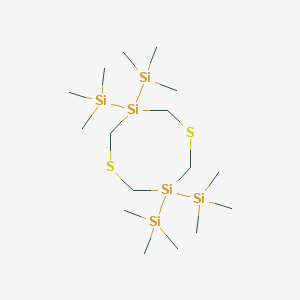
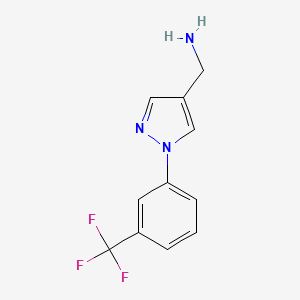

![1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}](/img/structure/B14177978.png)
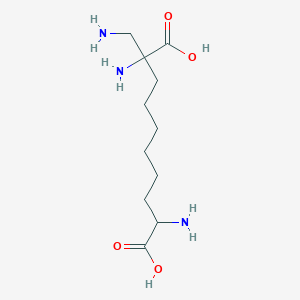
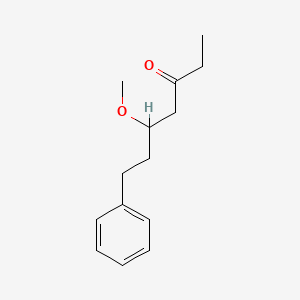
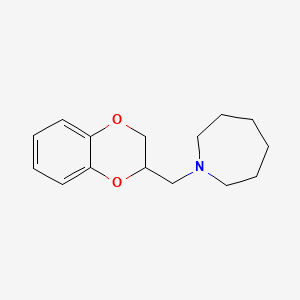
![N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea](/img/structure/B14177990.png)
![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)
